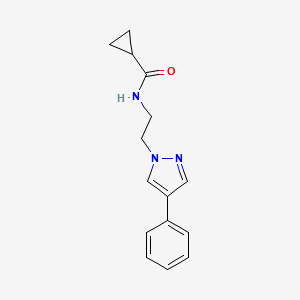

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c19-15(13-6-7-13)16-8-9-18-11-14(10-17-18)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDGYXKRLORDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Key Intermediates

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide involves three critical stages:

- Pyrazole Ring Synthesis

- Ethyl Spacer Introduction

- Cyclopropanecarboxamide Coupling

Pyrazole Ring Formation

The 4-phenylpyrazole moiety is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Two dominant approaches are documented:

Hydrazine-Chalcone Cyclocondensation

Reaction Scheme :

$$

\text{Chalcone (R=Ph)} + \text{Hydrazine} \xrightarrow{\text{AcOH, 120°C}} \text{4-Phenyl-1H-pyrazole}

$$

Procedure :

Phenylhydrazine reacts with chalcone derivatives in acetic acid under reflux (120°C, 12–24 hours). The reaction proceeds via Michael addition followed by cyclization, yielding the pyrazole core.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Acetic acid | 78–85 |

| Temperature (°C) | 120 | - |

| Reaction Time (h) | 18 | - |

Mechanistic Insight :

The acidic environment protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by hydrazine. Subsequent dehydration forms the aromatic pyrazole ring.

Diethyl Maleate-Based Synthesis

Reaction Scheme :

$$

\text{Diethyl maleate} + \text{3-Chloro-2-hydrazinylpyridine} \xrightarrow{\text{NaOEt}} \text{Pyrazolidinone} \xrightarrow{\text{POBr}_3} \text{Pyrazole}

$$

Procedure :

Diethyl maleate reacts with substituted hydrazines in sodium ethoxide, followed by oxidation with phosphorus oxybromide (POBr₃) to yield pyrazole derivatives.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Hydrazine-Chalcone | Low-cost reagents | Long reaction time (18–24 h) | 78–85 |

| Diethyl Maleate | Regioselective | Multi-step, requires POBr₃ | 60–68 |

| Bromoethyl Alkylation | High purity | Column chromatography needed | 65–72 |

| Acyl Chloride Coupling | Scalable, high yield | Sensitive to moisture | 80–88 |

Reaction Optimization Strategies

Solvent Effects

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways . The specific pathways and targets depend on the biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Key Observations :

- Cyclopropane Core : Both compounds retain the cyclopropanecarboxamide scaffold, which is associated with metabolic stability and target engagement.

- Substituent Diversity: The patent compound () incorporates fluorine atoms and polar groups (e.g., dihydroxypropyl), likely enhancing solubility and bioavailability.

- Synthetic Complexity : The patented derivative requires multi-step synthesis involving fluorination and hydroxylation, whereas the target compound’s synthesis may prioritize simplicity (e.g., coupling reactions between cyclopropanecarboxylic acid and pyrazole-ethylamine).

Computational Insights

Wavefunction analysis tools like Multiwfn () can elucidate electronic properties critical for comparison:

- Electrostatic Potential (ESP): The phenylpyrazole group in the target compound may exhibit localized electron-rich regions, favoring interactions with cationic binding pockets. In contrast, the fluorinated aromatic system in the patent compound could reduce electron density, altering binding modes.

- Solubility Predictions : Polar groups in the patent compound (e.g., dihydroxypropyl) may increase aqueous solubility compared to the phenylpyrazole derivative, as calculated via Hansen solubility parameters or partition coefficient (LogP) simulations.

Biological Activity

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, with the CAS number 2034417-56-4, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H17N3O

- Molecular Weight : 255.3150

- SMILES Notation : O=C(C1CC1)NCCn1ncc(c1)c1ccccc1

The compound features a cyclopropanecarboxamide moiety linked to a pyrazole ring, which is known for various biological activities.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that various pyrazole compounds demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Properties

Pyrazoles have also been explored for their anticancer potential. Compounds related to this compound have been tested against various cancer cell lines, including breast (MCF-7) and lung (A-549) carcinoma cells. These studies often utilize assays to evaluate cell viability and apoptosis induction, showing promising results in inhibiting tumor growth .

3. Neuroprotective Effects

Emerging evidence suggests that some pyrazole derivatives can modulate neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases. The modulation of receptors such as TRPM8 has been associated with pain relief and neuroprotection, indicating a multifaceted role in neurological health .

The biological activity of this compound is believed to involve:

- Inhibition of Pro-inflammatory Mediators : By downregulating pathways involving NF-kB and MAPK, leading to reduced cytokine production.

- Induction of Apoptosis in Cancer Cells : Through the activation of caspases and modulation of Bcl-2 family proteins, promoting programmed cell death in malignant cells.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.